N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound features a thiophene-oxadiazole core modified with a cyclopropyl group and a methylsulfonyl-piperidine carboxamide side chain. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group enhances conformational rigidity.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-26(22,23)20-7-4-11(5-8-20)14(21)18-16-12(6-9-25-16)15-17-13(19-24-15)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYORBOBAKIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings and provides an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a piperidine core substituted with a cyclopropyl-oxadiazole moiety and a thiophene ring. The presence of the methylsulfonyl group enhances its solubility and may influence its biological interactions.
Molecular Formula
- Molecular Formula : C16H20N4O3S
- SMILES : C1CCN(C(C1)C(=O)N(CS(=O)(=O)C)C)C(=N)N=C(C2=C(SC=C2)N=N)C
Anticancer Activity
Research has indicated that compounds featuring oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share similar pathways due to its structural components.
Case Study : A related compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis indicated that modifications at the piperidine nitrogen could enhance activity against specific cancer types.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole structures have been noted for their effectiveness against bacterial strains, particularly those resistant to conventional antibiotics.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 15 µg/mL |
| Oxadiazole B | S. aureus | 10 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |
Anti-inflammatory Activity
The methylsulfonyl group is known for its anti-inflammatory properties. Compounds containing sulfonyl groups have been reported to modulate inflammatory pathways, potentially making this compound effective in treating inflammatory diseases.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to target enzymes or receptors.
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and inhibiting bacterial growth.
- Modulation of Inflammatory Pathways : Through the action of the methylsulfonyl group on pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs from the evidence:
*Estimated based on and structural analysis.
Key Observations:
Methylsulfonyl groups (target compound) vs. trifluoromethyl-pyridine (): The former offers strong electron-withdrawing effects, while the latter introduces steric bulk and lipophilicity.
Synthetic Accessibility: The compound in was synthesized in 56% yield over two steps, suggesting moderate efficiency. No direct synthesis data for the target compound is available, but its structural complexity may pose challenges in scalability.
Biological Relevance :
- While highlights a compound repositioned for malaria, the target compound’s thiophene and methylsulfonyl groups could optimize pharmacokinetic properties (e.g., metabolic stability) compared to simpler analogs like the aniline derivative in .
Research Implications
The structural diversity among these compounds underscores the importance of substituent selection in drug design. For instance:
- Cyclopropyl : Enhances rigidity but may limit solubility.
- Thiophene vs. Phenyl : Alters electronic and steric profiles for target selectivity.
- Methylsulfonyl : Improves solubility and metabolic stability compared to lipophilic groups (e.g., trifluoromethyl).
Further studies should explore the target compound’s biological activity, particularly in contexts where oxadiazole-thiophene hybrids have shown promise (e.g., kinase inhibition or antiparasitic applications).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
